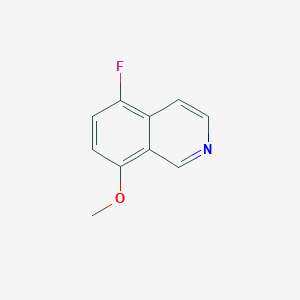
5-Fluoro-8-methoxyisoquinoline
Description
5-Fluoro-8-methoxyisoquinoline (CAS: 2411291-24-0) is a fluorinated isoquinoline derivative with the molecular formula C₁₀H₈FNO and a molar mass of 177.18 g/mol . Its structure features a fluorine atom at position 5 and a methoxy group (-OCH₃) at position 8 on the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds with a nitrogen atom at position 2, distinguishing them from quinolines (nitrogen at position 1). This compound is utilized in pharmaceutical and materials research due to the electron-withdrawing fluorine and electron-donating methoxy groups, which modulate reactivity and interaction with biological targets .
Properties
IUPAC Name |
5-fluoro-8-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCGNAXINYCUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=NC=CC2=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Fluoro-8-methoxyisoquinoline can be achieved through various synthetic methodologies. One common approach involves the direct introduction of fluorine onto the isoquinoline ring. This can be done using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling , is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-8-methoxyisoquinoline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include and .
Reduction: Reduction of this compound can be achieved using reducing agents such as or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives , while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
Chemistry:
5-Fluoro-8-methoxyisoquinoline is used as a building block in the synthesis of more complex fluorinated heterocycles. Its unique properties make it valuable in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Biology and Medicine:
In biological and medicinal research, this compound is studied for its potential as a pharmaceutical intermediate . Fluorinated isoquinolines have shown promise in the treatment of various diseases, including cancer and neurological disorders .
Industry:
The compound is also used in the development of agrochemicals and specialty chemicals due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-Fluoro-8-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and electronegativity , which can influence its binding affinity to biological targets. The methoxy group can also affect the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Comparative Analysis
Structural Isomerism: Quinoline vs. Isoquinoline
- 5-Fluoro-8-methoxyquinoline shares the same molecular formula (C₁₀H₈FNO) as this compound but differs in nitrogen position (quinoline: N at position 1; isoquinoline: N at position 2). This difference alters dipole moments and hydrogen-bonding capabilities, impacting pharmacological activity .
Physicochemical Properties
- The methoxy group in this compound likely enhances aqueous solubility compared to brominated analogues . 5-Fluoro-6-methoxy-8-aminoquinoline’s amino group may increase polarity, improving solubility in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


